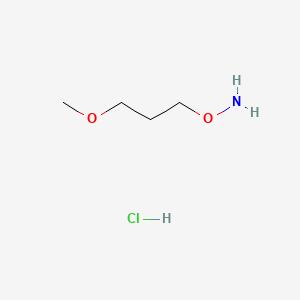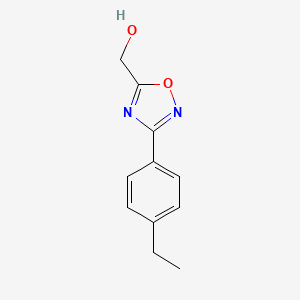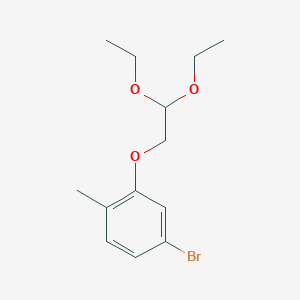![molecular formula C9H6ClFN2O2 B13691530 [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)
[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-4-fluorobenzohydrazide with glyoxylic acid, followed by cyclization to form the oxadiazole ring. The final step involves the reduction of the oxadiazole derivative to yield the desired methanol compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form various derivatives, depending on the reagents used.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.
Major Products:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can produce various alcohol derivatives.
- Substitution reactions can lead to a wide range of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its oxadiazole ring is known for its bioactivity, and the presence of chloro and fluoro substituents can enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chloro and fluoro substituents can enhance binding affinity and selectivity towards specific molecular targets, making it a promising candidate for drug development.
Comparación Con Compuestos Similares
- 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Comparison: Compared to similar compounds, [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is unique due to its oxadiazole ring structure. This ring imparts distinct chemical and biological properties, making it more versatile in various applications. The presence of both chloro and fluoro substituents further enhances its reactivity and potential bioactivity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C9H6ClFN2O2 |
|---|---|
Peso molecular |
228.61 g/mol |
Nombre IUPAC |
[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C9H6ClFN2O2/c10-6-3-5(1-2-7(6)11)9-12-8(4-14)15-13-9/h1-3,14H,4H2 |
Clave InChI |
LSNZTKYMTMAFMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NOC(=N2)CO)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)

![(R)-N-[4-(1-Aminoethyl)phenyl]-6-(4-pyridyl)quinazolin-2-amine Hydrochloride](/img/structure/B13691469.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13691472.png)


![2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)





